molecular formula C10H12N2O4 B2569018 Methyl 4-(dimethylamino)-3-nitrobenzoate CAS No. 82080-46-4

Methyl 4-(dimethylamino)-3-nitrobenzoate

Cat. No.: B2569018
CAS No.: 82080-46-4
M. Wt: 224.216
InChI Key: UHUDTAQUGQEPRL-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-3-nitrobenzoate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of benzoic acid, featuring a nitro group at the 3-position and a dimethylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(dimethylamino)-3-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-(dimethylamino)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Another method involves the direct methylation of 4-(dimethylamino)-3-nitrobenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, resulting in the formation of the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process. Additionally, solvent-free or green chemistry approaches, such as mechanochemical synthesis, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Conversely, esterification can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: Methanol and sulfuric acid as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 4-(Dimethylamino)-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-(Dimethylamino)-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-(dimethylamino)-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Medicinal Chemistry: The compound’s structural features allow it to be a potential lead compound in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of methyl 4-(dimethylamino)-3-nitrobenzoate depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing nitro group and the electron-donating dimethylamino group, which influence the compound’s nucleophilicity and electrophilicity.

In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-(dimethylamino)-3-nitrobenzoate can be compared with other similar compounds, such as:

    Methyl 4-(dimethylamino)benzoate: Lacks the nitro group, resulting in different reactivity and applications.

    Methyl 3-nitrobenzoate: Lacks the dimethylamino group, affecting its electronic properties and reactivity.

    4-(Dimethylamino)-3-nitrobenzoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

The presence of both the nitro and dimethylamino groups in this compound makes it unique, providing a balance of electron-donating and electron-withdrawing effects that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

methyl 4-(dimethylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(2)8-5-4-7(10(13)16-3)6-9(8)12(14)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUDTAQUGQEPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4.48 g (22.5 mmol) 4-Fluoro-3-nitro-benzoic acid methyl ester (Bioorg. Med. Chem.; 6; 8; 1998; 1185-1208) and 60.0 ml dimethylsulphoxid were added 2.23 g (27.0 mmol) dimethylamine hydrochloride and 6.54 g (47.3 mmol) potassium carbonate. The reaction mixture was stirred for 8 h at 60° C. in an autoclave and was reduced with high vacuum rotation evaporator at 65° C. The residue was diluted with dichloromethane, washed twice with water. The combined water phases were extracted with dichloromethane. The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The oily crude was purified by column chromatography and the desired product 11a was obtained in 69% yield (3.48 g, 15.5 mmol).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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